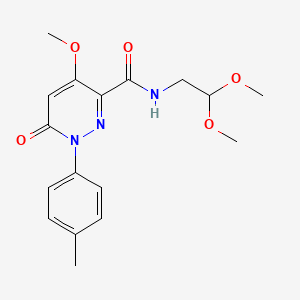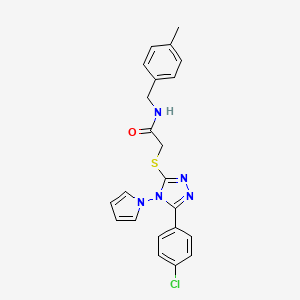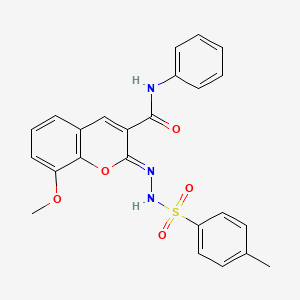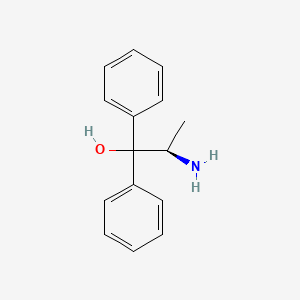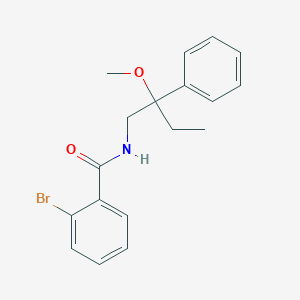![molecular formula C20H18N4O5S2 B2385747 bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether CAS No. 2249547-05-3](/img/structure/B2385747.png)
bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether: is a complex organic compound featuring two 3-methyl-1H-pyrazol-1-yl groups connected via a sulfonyl linkage to a central ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst. One efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel, heterogeneous, and reusable catalyst . The reaction is carried out under mild conditions, often at room temperature, and yields high to excellent product purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound’s pyrazole moiety is known for its biological activity. Derivatives of this compound have been studied for their potential as anticancer agents, due to their ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism by which bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether exerts its effects is primarily through its interaction with biological targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, in cancer cells, the compound may induce apoptosis by activating p53-mediated pathways . Additionally, the sulfonyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole core and exhibit similar biological activities.
Bis(pyrazolyl)methanes: These derivatives are synthesized through multi-component reactions and have applications in various fields, including as chelating agents.
Uniqueness: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether stands out due to its dual pyrazole-sulfonyl structure, which imparts unique chemical and biological properties. The presence of the sulfonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-methyl-1-[4-[4-(3-methylpyrazol-1-yl)sulfonylphenoxy]phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-15-11-13-23(21-15)30(25,26)19-7-3-17(4-8-19)29-18-5-9-20(10-6-18)31(27,28)24-14-12-16(2)22-24/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOZOWTDZTJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
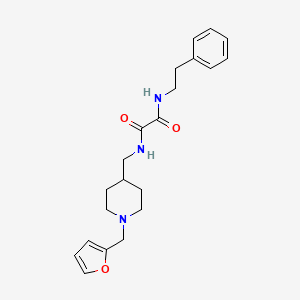
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

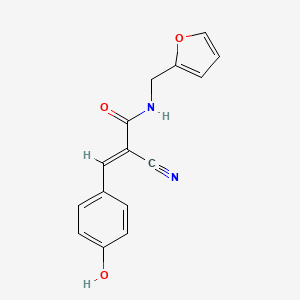
![2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2385670.png)

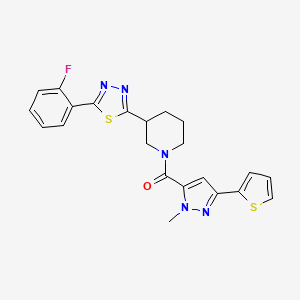
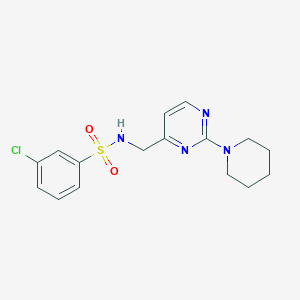
![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)
